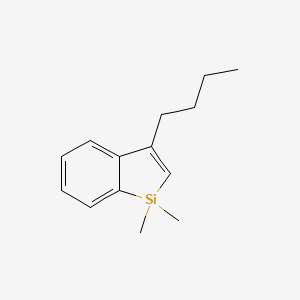

3-Butyl-1,1-dimethyl-1H-1-benzosilole

Description

Structure

3D Structure

Properties

CAS No. |

934563-21-0 |

|---|---|

Molecular Formula |

C14H20Si |

Molecular Weight |

216.39 g/mol |

IUPAC Name |

3-butyl-1,1-dimethyl-1-benzosilole |

InChI |

InChI=1S/C14H20Si/c1-4-5-8-12-11-15(2,3)14-10-7-6-9-13(12)14/h6-7,9-11H,4-5,8H2,1-3H3 |

InChI Key |

DBMRAIQNWSQHMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C[Si](C2=CC=CC=C21)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzosilole Architectures

Transition Metal-Catalyzed Cyclization Strategies for Benzosilole Ring Formation

Transition metals, particularly palladium, rhodium, and ruthenium, have proven to be powerful catalysts for the synthesis of benzosiloles. These methods often proceed via intramolecular cyclization of appropriately substituted precursors, offering high levels of control and functional group tolerance.

A straightforward approach to benzosiloles involves the palladium-catalyzed intramolecular anti-hydroarylation of aryloxyethynyl(aryl)silanes. This method, which proceeds via an ortho-C–H bond activation, has been shown to be an effective strategy for the formation of the benzosilole ring. The presence of an aryloxy group on the ethynyl (B1212043) carbon is a critical factor for this transformation to occur efficiently.

A plausible route to obtaining the target compound, 3-Butyl-1,1-dimethyl-1H-1-benzosilole , using this methodology would involve the synthesis of a precursor such as (1-(but-1-yn-1-yloxy)but-1-yn-1-yl)(dimethyl)(phenyl)silane. Under palladium catalysis in the presence of an acid co-catalyst, this precursor would be expected to undergo intramolecular cyclization to yield the desired product.

| Catalyst System | Key Feature | Proposed Precursor for Target Compound |

| Pd(OAc)₂ / Acid | ortho-C–H Activation | (1-(But-1-yn-1-yloxy)but-1-yn-1-yl)(dimethyl)(phenyl)silane |

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, can be adapted for the intramolecular synthesis of various silacycles, including benzosiloles. This reaction typically involves the cyclization of a vinylsilane onto an aryl halide. The versatility of this method allows for the construction of not only five-membered benzosilole rings but also six- and eight-membered silacyclic skeletons.

For the synthesis of This compound , a suitable precursor would be (2-bromophenyl)(but-1-en-2-yl)dimethylsilane. In the presence of a palladium catalyst, this compound would undergo an intramolecular Mizoroki-Heck reaction to form the benzosilole ring system.

| Reaction Type | Catalyst | Precursor Example |

| Intramolecular Mizoroki-Heck | Palladium(0) complex | (2-Bromophenyl)(but-1-en-2-yl)dimethylsilane |

While the term "cyclovinylation" is not extensively used in the context of benzosilole synthesis, conceptually similar rhodium-catalyzed reactions have been developed. For instance, the rhodium-catalyzed coupling of 2-silylphenylboronic acids with internal alkynes provides a pathway to 2,3-disubstituted benzosiloles. nih.gov This reaction proceeds through the cleavage of a carbon-silicon bond in a trialkylsilyl group, a challenging transformation under mild conditions. nih.gov To synthesize a 3-alkyl substituted benzosilole like the target compound, one could envision the reaction of 2-(dimethylsilyl)phenylboronic acid with a terminal alkyne such as 1-hexyne (B1330390) in the presence of a rhodium catalyst.

Palladium-catalyzed cyclization of o-(alkynyl)styrenes represents another related approach, leading to functionalized naphthalene (B1677914) derivatives, highlighting the potential of palladium in mediating complex cyclization cascades. researchgate.net

| Catalyst | Reaction Description | Potential Application |

| Rhodium(I) complex | Coupling of 2-silylphenylboronic acids with alkynes | Synthesis of 2,3-disubstituted benzosiloles nih.gov |

| Palladium(II) complex | Cycloaromatization of o-(alkynyl)styrenes | Formation of functionalized polycyclic aromatic systems researchgate.net |

Ruthenium catalysts have been effectively employed in the synthesis of fused benzosilole derivatives through electrophilic C–H silylation. A notable example is the direct, twofold electrophilic C–H silylation of 2-aryl indoles with dihydrosilanes to produce indole-fused benzosiloles. mdpi.com This methodology demonstrates the ability of ruthenium to facilitate the formation of multiple C–Si bonds in a single operation, leading to complex, π-extended systems with promising photophysical properties. mdpi.com

| Catalyst | Reaction Type | Resulting Structure |

| Ruthenium complex | Two-fold electrophilic C–H silylation | Indole-fused benzosiloles mdpi.com |

On-Surface Synthesis Techniques for Silole and Benzosilole Derivatives

A cutting-edge approach to the synthesis of organosilicon compounds is on-surface synthesis, where the construction of molecules and nanostructures occurs directly on a solid support, typically a metal surface like Au(111). This technique has been recently applied to the synthesis of silole derivatives and even 1,4-disilabenzene (B14371616) bridged nanostructures. nih.gov The process generally involves the deposition of silicon atoms onto the surface, followed by the addition of halogenated organic precursors. The subsequent thermal annealing promotes the formation of covalent bonds between the silicon and carbon atoms. nih.gov

This strategy holds promise for creating highly ordered, two-dimensional organosilicon materials with tailored electronic properties. The structures are often characterized by advanced surface science techniques such as scanning tunneling microscopy/spectroscopy (STM/S) and density functional theory (DFT) calculations. nih.gov

| Technique | Substrate | Precursors | Characterization |

| On-surface synthesis | Au(111) | Silicon atoms, bromo-substituted molecules | STM/S, DFT nih.gov |

Strategies for the Construction of π-Extended and Fused Benzosilole Systems

The development of π-extended and fused benzosilole systems is crucial for tuning the electronic and optical properties of these materials for advanced applications. A variety of synthetic strategies have been developed to achieve these complex architectures.

Conventional methods often rely on the metal-halide exchange of dihalobiarenes followed by cyclization with dichlorosilanes. However, these reactions can require harsh conditions and may not be suitable for all substrates. More advanced, transition metal-catalyzed methods have emerged as powerful alternatives. For example, rhodium-catalyzed dehydrogenative cyclizations of silanes have been used to create π-extended benzosilolothiophenes. mdpi.com

Furthermore, two-fold metalation of benzo[b]thiophenes followed by electrophilic substitution with dichlorosilanes has been reported as a practical route to heterocycle-fused benzosiloles. mdpi.comelsevierpure.com These methods open up avenues for the creation of a wide array of novel materials with tailored properties for use in electronic devices. mdpi.comelsevierpure.comresearchgate.net

| Synthetic Strategy | Key Transformation | Target Structures |

| Metal-halide exchange and cyclization | Reaction of dihalobiarenes with dichlorosilanes | Dibenzosiloles (9-silafluorenes) mdpi.com |

| Rhodium-catalyzed dehydrogenative cyclization | Cyclization of isomeric silanes | π-extended benzosilolothiophenes mdpi.com |

| Two-fold metalation and electrophilic substitution | Reaction of benzo[b]thiophenes with dichlorosilanes | Heterocycle-fused benzosiloles mdpi.comelsevierpure.com |

Synthesis of Dibenzosiloles (9-Silafluorenes)

Dibenzosiloles, also known as 9-silafluorenes, are a class of silicon-bridged biaryls that have garnered significant interest. A common and effective method for their synthesis involves the reaction of 2,2'-dihalobiphenyls with a suitable silicon source.

One established route to 9-silafluorenes involves a sila-Friedel-Crafts-type reaction. For instance, the synthesis of 9,9-dichloro-9-silafluorene (B3032440) can be achieved by treating 2,2'-dibromobiphenyl (B83442) with n-butyllithium to generate the 2,2'-dilithiobiphenyl in situ, which then reacts with silicon tetrachloride (SiCl₄). nih.gov This dichloro derivative serves as a versatile intermediate for the introduction of various substituents at the silicon atom. For example, reaction with amines like diethylamine (B46881) in the presence of a base such as triethylamine (B128534) can yield the corresponding amino-substituted silafluorene. nih.gov

Alternative catalytic methods have also been developed. A borane-catalyzed double sila-Friedel–Crafts reaction has been reported for the synthesis of silafluorenes from biphenyls and dihydrosilanes. beilstein-journals.org This approach offers a catalytic pathway to these important structures.

The versatility of 9-silafluorenes is further demonstrated by their use as building blocks for more complex structures. For example, 9,9'-dichloro-9-silafluorene can be used in the synthesis of trisila nih.govferrocenophanes, highlighting their utility in organometallic chemistry. nih.gov

Table 1: Selected Reagents for Dibenzosilole Synthesis

| Precursor | Reagent | Product Class |

|---|---|---|

| 2,2'-Dihalobiphenyl | n-Butyllithium, then Dichlorosilane | Dichloro-9-silafluorene |

| Biphenyl | Dihydrosilane | 9-Silafluorene |

Approaches to Heterocycle-Fused Benzosiloles

The fusion of heterocyclic rings to the benzosilole framework introduces a wide range of electronic and structural diversity, leading to materials with tailored properties. Several strategies have been developed to access these complex architectures.

One powerful method involves the palladium-catalyzed synthesis of heterocycle-fused benzosiloles. mdpi.com This can be achieved through intramolecular C-H activation or cross-coupling reactions. For example, benzo[b]thiophenes can be doubly metalated and subsequently reacted with dichlorosilanes to afford benzothiophene-fused benzosiloles. mdpi.com This method relies on the acidity of the C2-proton of the benzothiophene (B83047) ring and a metal-halogen exchange. mdpi.com

Palladium catalysis has also been employed in the synthesis of indole-fused benzosiloles. mdpi.com The proposed mechanism for this transformation involves an initial oxidative addition of the palladium catalyst to an aryl halide precursor, followed by either an intramolecular electrophilic substitution or a direct palladation at the indole (B1671886) ring. mdpi.com

Furthermore, tandem catalytic processes involving isomerization and ring-closing metathesis have been utilized to construct a variety of benzo-fused heterocycles, including those containing oxygen and nitrogen. core.ac.uk These methods provide access to five-, six-, seven-, and eight-membered rings fused to a benzene (B151609) substructure. core.ac.uk The synthesis of 1,2,3-triazole-fused heterocycles has also been reported via a palladium-catalyzed intramolecular direct arylation or Heck reaction of 5-iodotriazoles. rsc.org

Table 2: Catalytic Systems for Heterocycle-Fused Benzosiloles

| Catalyst System | Heterocycle Fused | Reaction Type |

|---|---|---|

| Palladium Acetate / Ligand | Indole | Intramolecular Cyclization |

| Palladium / Xantphos | Thiophene | Cross-Coupling |

| Ruthenium-based catalysts | Various N-heterocycles | Isomerization/Ring-Closing Metathesis |

Mechanistic Investigations of Benzosilole Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of benzosiloles is crucial for optimizing existing methods and developing new, more efficient routes. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

For palladium-catalyzed syntheses of heterocycle-fused benzosiloles, mechanistic studies have been conducted to elucidate the reaction pathways. mdpi.com Control experiments have been used to probe the fate of substituents and identify reaction intermediates. For instance, in one study, the detection of methane (B114726) by GC-MS analysis in the presence of a methyl-substituted precursor provided insight into the reaction course. mdpi.com The proposed mechanisms often involve key steps such as oxidative addition, electrophilic substitution, and reductive elimination at the metal center. mdpi.com

In the context of sol-gel reactions using alkoxysilane precursors, which share fundamental bond-forming steps with some benzosilole syntheses, detailed mechanistic investigations have been performed. journalcsij.com These studies propose SN2-type mechanisms for base-catalyzed hydrolysis and SN1-type mechanisms for acid-catalyzed hydrolysis of the silicon-oxygen bond. journalcsij.com The subsequent condensation reactions are thought to proceed via alcoxolation, oxolation, and olation pathways. journalcsij.com

Theoretical studies, often employing Density Functional Theory (DFT) calculations, have also been instrumental in understanding the energetics and feasibility of proposed reaction pathways. mdpi.com For example, DFT calculations have been used to investigate the oxidative addition step in palladium-catalyzed reactions, comparing the energy barriers of different potential pathways. mdpi.com These computational approaches can also shed light on the role of additives, such as Lewis acids, in promoting key steps of the reaction. mdpi.com

Kinetic studies are another valuable tool for mechanistic investigation. By monitoring the reaction rates under different conditions, information about the rate-determining step and the influence of various reaction components can be obtained. nih.gov For instance, in nickel-catalyzed cross-coupling reactions, which are related to some C-Si bond-forming reactions, kinetic experiments have revealed how the choice of Lewis acid can modulate the reaction rate. nih.gov

Table 3: Common Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 9-Silafluorene |

| 9,9-Dichloro-9-silafluorene |

| Silicon tetrachloride |

| n-Butyllithium |

| Diethylamine |

| Triethylamine |

| Dihydrosilane |

| Trisila nih.govferrocenophane |

| Benzo[b]thiophene |

| Dichlorosilane |

| Palladium Acetate |

| Xantphos |

| 5-Iodotriazole |

| Alkoxysilane |

| Methane |

| Lewis Acid |

Theoretical and Computational Investigations of 3 Butyl 1,1 Dimethyl 1h 1 Benzosilole Electronic Structures

Application of Density Functional Theory (DFT) in Benzosilole Studies

Density Functional Theory (DFT) has become a cornerstone for calculating the electronic structure of molecules and solids, offering a favorable balance between computational cost and accuracy. mpg.deuobaghdad.edu.iq Instead of solving the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, making it feasible to study large systems like benzosiloles. mpg.descispace.com

In the study of silole derivatives, DFT methods are routinely employed to optimize molecular geometries and predict a wide range of properties. nih.govdntb.gov.ua Hybrid functionals, such as B3LYP and PBE0, are commonly used for these calculations. nih.govmdpi.com For instance, a detailed theoretical investigation of 1-butyl-3-methylimidazolium salicylate (B1505791) utilized the B3LYP-D3 and M06-2X functionals to obtain equilibrium geometries, demonstrating the reliability of these methods for systems containing butyl groups. researchgate.net Such calculations provide the foundational data for understanding electronic behavior, including orbital energies and charge distribution, which are critical for predicting the material's performance in electronic devices. uni-stuttgart.deajpchem.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Benzosilole Systems

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally corresponds to higher chemical reactivity and lower stability. nih.govwikipedia.org

In silole-based systems, the distribution and energy of these orbitals are of particular interest. The HOMO is the orbital from which the molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital that accepts electrons, defining its electrophilicity. youtube.com For siloles, the HOMO is often distributed across the π-conjugated system of the rings, while the LUMO can have significant contributions from the silicon atom, a characteristic that gives rise to their unique electronic properties. mdpi.comnih.gov

The energy of the HOMO-LUMO gap can also determine the wavelengths of light a molecule can absorb, making it fundamental to its optical properties. ossila.com Computational studies on substituted siloles have shown that the HOMO-LUMO gap can range from approximately 4.57 to 5.35 eV, depending on the nature and position of the substituents. nih.gov

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Unsubstituted Silole (Parent) | -5.80 | -1.23 | 4.57 | PBE0 |

| Silole with σ-donating group | -5.65 | -1.20 | 4.45 | PBE0 |

| Silole with π-donating group | -5.45 | -1.25 | 4.20 | PBE0 |

| Silole with π-accepting group | -6.10 | -1.75 | 4.35 | PBE0 |

Computational Studies of Charge Transfer and Excitation Mechanisms in Benzosiloles

Computational methods, particularly Time-Dependent DFT (TD-DFT), are essential for studying the excited states of molecules. These studies are critical for understanding phenomena like light absorption and emission, which are central to applications in OLEDs. mdpi.com When a molecule absorbs energy, an electron is promoted from an occupied orbital (like the HOMO) to an unoccupied one (like the LUMO), leading to an excited state. ossila.com

In many donor-acceptor molecules designed for OLEDs, this excitation can have both local excitation (LE) and charge-transfer (CT) characteristics. researchgate.net An LE state involves an electron transition within the same part of the molecule (e.g., within the donor or acceptor unit), while a CT state involves the electron moving from the donor part to the acceptor part. The interplay between these states is crucial for device efficiency. researchgate.netchinesechemsoc.org

Modeling of Hybridized Local and Charge-Transfer (HLCT) Excitation

A particularly important mechanism in modern OLEDs is the Hybridized Local and Charge-Transfer (HLCT) state. rsc.orgrsc.orgresearchgate.net In an HLCT state, the lowest singlet excited state (S1) is a mix of both LE and CT characteristics. mdpi.com This hybridization can facilitate a process called high-energy reverse intersystem crossing (hRISC), where non-emissive triplet excitons can be converted into emissive singlet excitons, dramatically increasing the internal quantum efficiency of the OLED. researchgate.netrsc.org

Computational modeling is key to designing molecules that exhibit HLCT behavior. nih.gov Scientists can predict how the molecular structure, such as the arrangement of electron donor (D) and acceptor (A) units, influences the balance of LE and CT components. rsc.orgrsc.org For example, studies on 2,5-substituted siloles have shown that modifying the donor and acceptor groups attached to the silole core can tune the character of the excited state, leading to highly efficient OLEDs. rsc.orgrsc.org A balanced contribution from both LE and CT components is often desirable for optimal performance. rsc.org

Examination of Substituent Effects on the Electronic Properties of Benzosiloles

Substituents play a critical role in tuning the electronic and photophysical properties of aromatic compounds like benzosiloles. rsc.orgajpchem.orgresearchgate.net Attaching different functional groups to the core benzosilole structure can systematically alter its HOMO and LUMO energy levels, HOMO-LUMO gap, and charge transport properties. nih.govmdpi.com

Quantum chemical calculations are widely used to predict these effects. nih.govdntb.gov.ua For instance, electron-donating groups (EDGs), such as the butyl group in 3-Butyl-1,1-dimethyl-1H-1-benzosilole, are generally known to raise the energy of the HOMO. nih.govrsc.org Conversely, electron-withdrawing groups (EWGs) tend to lower both HOMO and LUMO energies. mdpi.comnih.govmdpi.com The position of the substituent is also crucial; substituents at the 2- and 5-positions of the silole ring often have the largest impact due to their strong π-interaction with the core. mdpi.comnih.gov While substituents on the carbon framework significantly tune the HOMO/LUMO levels, modifications at the silicon atom are also known to influence electronic properties. mdpi.com

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|

| Electron-Donating (e.g., -Butyl, -CH₃) | Increase (Destabilize) | Minor Change | Decrease |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease (Stabilize) | Decrease (Stabilize) | Can Increase or Decrease |

Computational Design and Prediction of Novel Benzosilole Structures

The insights gained from computational studies on structure-property relationships enable the rational design of novel materials. rsc.orgresearchgate.net Instead of relying solely on trial-and-error synthesis, researchers can use computational methods to screen and predict the properties of not-yet-synthesized molecules. researchgate.netnih.gov This in silico approach accelerates the discovery of new materials for specific applications, such as new emitters for OLEDs or donor materials for organic solar cells. rsc.orgresearchgate.net

For benzosiloles, computational design focuses on tuning key parameters like the HOMO-LUMO gap to control emission color, optimizing charge transport properties, and enhancing device efficiency through mechanisms like HLCT. rsc.orgwashington.edu For example, theoretical studies can predict how different combinations of donor and acceptor substituents on a silole core will affect its emission wavelength and quantum efficiency. rsc.orgresearchgate.net This predictive power allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govnih.govresearchgate.netyoutube.com The ultimate goal is to create new benzosilole-based structures with superior performance metrics for next-generation optoelectronic devices. washington.edu

Advanced Spectroscopic Characterization Methodologies in Benzosilole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Benzosiloles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of benzosiloles. ipb.ptresearchgate.net Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, while 2D techniques like COSY, HMQC, and HMBC reveal the connectivity between atoms, confirming the arrangement of the butyl, dimethylsilyl, and benzofused components. researchgate.net

In a typical ¹³C NMR spectrum of a benzimidazole, a related heterocyclic system, the chemical shifts of the aromatic carbons are highly dependent on their position relative to the heteroatoms, a principle that also applies to benzosiloles. mdpi.com For 3-Butyl-1,1-dimethyl-1H-1-benzosilole, specific resonances would be expected for the two equivalent methyl groups attached to the silicon atom, the four distinct carbons of the butyl chain, and the carbons of the benzo group. The chemical shifts provide definitive evidence of the substitution pattern. diva-portal.org Similarly, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the butyl chain with distinct multiplicities (triplet, sextet, etc.), and a singlet for the six protons of the two Si-CH₃ groups. diva-portal.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzazole Moiety This table presents typical chemical shift ranges based on data for related heterocyclic structures like benzimidazoles to illustrate the expected values for a benzosilole system. diva-portal.org

| Atom Type | Exemplary ¹H Chemical Shift (δ, ppm) | Exemplary ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Si-CH₃ | ~0.4 (singlet, 6H) | ~ -2.0 | Characteristic upfield shift due to silicon. |

| Butyl -CH₂- (α to ring) | ~2.8 (triplet, 2H) | ~30 | Coupling with adjacent methylene (B1212753) group. |

| Butyl -CH₂- (β) | ~1.6 (sextet, 2H) | ~33 | Coupling with two adjacent CH₂ groups. |

| Butyl -CH₂- (γ) | ~1.4 (sextet, 2H) | ~22 | Coupling with adjacent CH₂ and CH₃ groups. |

| Butyl -CH₃ | ~0.9 (triplet, 3H) | ~14 | Terminal methyl group of the butyl chain. |

| Aromatic C-H | 7.2 - 7.8 (multiplets) | 120 - 145 | Complex pattern due to the four distinct aromatic protons. |

| Aromatic Quaternary C | N/A | 140 - 155 | Includes carbons at the fusion points and the carbon attached to the silicon. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Benzosiloles

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For π-conjugated systems like benzosiloles, these transitions, often of the π → π* type, occur in the UV-visible range. wikipedia.org The unique electronic structure of siloles, characterized by a low-lying LUMO due to the interaction between the silicon σ* orbital and the butadiene π* orbital, significantly influences their absorption properties. wikipedia.org

The introduction of substituents onto the benzosilole core can modulate the HOMO-LUMO energy gap, leading to shifts in the maximum absorption wavelength (λmax). For instance, studies on substituted benzodithiophenes show that adding electron-withdrawing groups like boryl moieties causes a significant bathochromic (red) shift in the absorption spectra. nih.gov Similar effects would be anticipated for this compound, where the absorption profile provides key information on its electronic landscape. nih.gov Titration experiments, for example with fluoride (B91410) ions that coordinate to the boron center in borylated compounds, can further confirm the nature of the electronic transitions by inducing observable spectral changes. nih.gov

Table 2: Illustrative UV-Vis Absorption Data for Substituted Aromatic Systems Data is based on findings for related π-conjugated systems to demonstrate the principles of electronic absorption in benzosiloles. nih.gov

| Compound Type | Typical λmax (nm) | Solvent | Transition Type |

|---|---|---|---|

| Unsubstituted Benzodithiophene | ~320 | DCM | π → π |

| Monoborylated Benzodithiophene | ~360, ~410 | DCM | π → π / ICT |

| Bis-borylated Benzodithiophene | ~380, ~470 | DCM | π → π* / ICT |

Photoluminescence and Electrochemiluminescence Spectroscopy for Excited State Dynamics of Benzosiloles

Many silole derivatives are known for their unique luminescence properties. zenodo.orgresearchgate.net Photoluminescence (PL) and electrochemiluminescence (ECL) spectroscopy are powerful techniques to study the excited-state dynamics of these molecules. scholaris.canih.gov While many organic luminophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state, siloles often exhibit the opposite effect. researchgate.net

Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁), from which it can relax back to the ground state (S₀) either radiatively (fluorescence) or non-radiatively. zenodo.org In solution, non-radiative decay pathways, such as intramolecular vibrations and rotations, can dominate, leading to weak emission. zenodo.org

Investigation of Crystallization-Induced Emission Enhancement (CIEE) Phenomena

A significant phenomenon observed in benzosiloles is Crystallization-Induced Emission Enhancement (CIEE). scholaris.canih.gov This is a process where the material is weakly emissive in solution but becomes a strong emitter in the crystalline state. nih.gov This effect is closely related to the more broadly studied Aggregation-Induced Emission (AIE). zenodo.orgresearchgate.net The underlying mechanism is the restriction of intramolecular motion (RIM) in the rigid crystal lattice. zenodo.org By locking the molecule in place, non-radiative decay pathways are blocked, which in turn enhances the radiative decay channel, resulting in a dramatic increase in fluorescence quantum yield. zenodo.org

Research on specific benzosilole derivatives has demonstrated CIEE in both photoluminescence and electrochemiluminescence, with emission enhancement factors of over 20 times being reported for crystalline films compared to their solution counterparts. nih.gov The emission wavelength in the solid state is often red-shifted compared to the solution phase, indicating changes in the excited state energy due to intermolecular interactions in the crystal. nih.gov

Table 3: Representative Photoluminescence (PL) and Electrochemiluminescence (ECL) Data for CIEE-active Benzosiloles This table is a composite based on reported data for CIEE-active benzosiloles to illustrate the phenomenon. nih.gov

| State | PL λmax (nm) | PL Quantum Yield (Φ) | ECL λmax (nm) | Notes |

|---|---|---|---|---|

| Solution (e.g., in THF) | ~490 | < 5% | ~500 | Weak emission due to free intramolecular rotation/vibration. |

| Crystalline Film | ~600 | > 60% | ~605 | Strong, red-shifted emission due to CIEE. |

X-ray Crystal Structure Analysis in Understanding Benzosilole Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of molecular structure. wikipedia.orgnih.gov For benzosiloles, this technique reveals critical information about bond lengths, bond angles, and intermolecular interactions (such as π-π stacking) in the crystal lattice. nih.govrsc.org

This structural data is crucial for understanding properties like CIEE. The analysis of crystal packing can show how the restriction of intramolecular motions, which enhances luminescence, is achieved. nih.gov For example, X-ray analysis of a CIEE-active benzosilole revealed a highly conjugated and planar system involving the benzosilole core and its substituents, with specific intermolecular C-H···π interactions helping to lock the molecules in a favorable conformation for emission. nih.gov

Table 4: Representative Crystallographic Data for a Heterocyclic Compound This table shows typical parameters obtained from an X-ray crystal structure analysis, based on data for related organic crystalline materials. nih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.5 |

| Z (Molecules per unit cell) | 4 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of IR radiation, which excites molecular vibrations (stretching, bending, etc.). gelest.com For an organosilicon compound like this compound, the IR spectrum provides a characteristic fingerprint.

Key vibrational bands can be assigned to specific structural motifs. For example, the Si-CH₃ group gives rise to a strong, symmetrical deformation band around 1260 cm⁻¹ and Si-C stretching modes in the 865-750 cm⁻¹ range. researchgate.net The presence of the butyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹. The aromatic ring system would show C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending bands that are indicative of the substitution pattern. gelest.com The analysis of these vibrational modes complements NMR and X-ray data in confirming the compound's structure. nih.gov

Table 5: Characteristic Infrared Absorption Frequencies for Organosilicon Moieties Data compiled from general correlation tables for organosilicon compounds. gelest.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C-H | Stretching | 3010 - 3080 | Variable |

| Aromatic C=C | Stretching | 1450 - 1600 | Variable |

| Si-CH₃ | Symmetric Deformation | ~1260 | Strong |

| Si-Phenyl | Stretching | ~1120 | Strong |

| Si-C | Stretching/Rocking | 750 - 865 | Strong |

Advanced Academic Research Applications of Benzosiloles

Benzosiloles in Fundamental Organic Electronic Research

The unique electronic characteristics of benzosiloles make them prime candidates for fundamental studies in organic electronics. Their tunable properties, achieved by modifying substituents on the silole ring, allow researchers to probe structure-property relationships essential for designing next-generation electronic materials.

Benzosiloles are of significant interest in semiconductor science due to their applications as light-emitting materials. uwo.ca The silicon atom in the benzosilole core allows for tuning of fluorescent properties by varying substituents. uwo.ca This has led to the development of benzosilole chromophores with potential uses in light-emitting diodes (LEDs) and as chemoselective sensors. uwo.ca

A noteworthy phenomenon observed in some benzosilole derivatives is Crystallization-Induced Emission Enhancement (CIEE), which has been demonstrated for the first time in the context of electrochemiluminescence (ECL). nih.gov Two specific benzosilole compounds exhibited an ECL intensity in their crystalline film state that was 16 to 24 times higher than in their solution state. nih.gov This enhancement is attributed to unique intermolecular interactions within the crystal structure. nih.gov Such properties are crucial for developing highly efficient solid-state lighting and display technologies.

| Benzosilole Derivative | Observed Phenomenon | Enhancement Factor (vs. Solution) | Key Finding |

| Thiophene Substituted Benzosilole | Electrochemiluminescence (ECL) | Not specified | Highly conjugated systems show the best ECL properties. uwo.ca |

| 2,3-disubstituted benzosiloles | Crystallization-Induced Emission Enhancement (CIEE-ECL) | 16x - 24x | Unique intermolecular interactions in the crystal state dramatically boost ECL intensity. nih.gov |

This table is interactive. Click on the headers to sort the data.

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is critically dependent on the charge carrier transport properties of the materials used. In phosphorescent OLEDs (PHOLEDs), for instance, utilizing a mixed host for the emitting layer can significantly alter carrier transport. The introduction of materials with high electron mobility can decrease the operating voltage by improving electron injection and transport. nih.gov

Role of Benzosiloles in Exploring Novel Catalytic Systems and Mechanisms

The exploration of main group elements in catalysis is an expanding field of chemistry. For example, compounds structurally related to benzosiloles, such as benzo-fused ars- and boroles, have been investigated for their catalytic activity. A benzo-fused diazaarsole has been successfully used as a homogeneous catalyst for the hydroboration of aldehydes. nih.gov Similarly, chiral benzazaboroles have been developed as effective catalysts for the enantioselective sulfonylation of diols. rsc.org

While direct catalytic applications of benzosiloles themselves are a more nascent area of research, their synthesis often involves sophisticated catalytic methods, such as palladium-catalyzed intramolecular hydroarylation. acs.org The unique electronic environment created by the silicon atom within the π-system presents a potential, yet largely unexplored, opportunity for benzosilole derivatives to act as ligands or core structures in novel catalytic systems.

Fundamental Studies in Silicon-Containing π-Conjugated Systems

Silicon-containing π-conjugated systems are a cornerstone of modern materials science, bridging the gap between traditional organic semiconductors and inorganic silicon-based electronics. tandfonline.comresearchgate.net The fundamental difference between carbon and silicon lies in the nature of their π-bonds; the Si-Si π-bond is significantly weaker than a C-C π-bond due to less effective overlap between the 3p orbitals of silicon. tandfonline.com This results in a narrower HOMO-LUMO gap compared to analogous carbon systems, a property that is highly desirable for electronic applications. tandfonline.com

| Property | Carbon-Based π-Systems (e.g., C=C) | Silicon-Based π-Systems (e.g., Si=Si) | Reference |

| π-bond Strength | Strong (effective 2p-2p orbital overlap) | Weaker (less effective 3p-3p orbital overlap) | tandfonline.com |

| HOMO-LUMO Gap | Wider | Narrower | tandfonline.com |

| Conjugation | Well-established with various π-systems | Effective conjugation with aromatic heterocycles demonstrated | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Investigation of Intermolecular Interactions and Self-Assembly in Crystalline Benzosiloles

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions, which in turn governs the material's bulk properties. mdpi.comresearchgate.net In crystalline benzosiloles, these interactions are of particular interest because they can lead to emergent phenomena like CIEE. nih.gov The analysis of the crystal structure of benzosilole derivatives reveals unique intermolecular forces that are not typical for their all-carbon analogues. nih.gov

These interactions can include standard π-stacking as well as other non-covalent interactions involving the silicon atom and its substituents. The way these molecules self-assemble into larger supramolecular structures is critical for their application in thin-film devices. Understanding the relationship between molecular structure and crystal packing allows for the rational design of new benzosiloles with desired solid-state properties. For example, controlling intermolecular distances and orientations can optimize charge transport pathways or enhance solid-state luminescence quantum yields. nih.gov Although the specific crystal structure of 3-Butyl-1,1-dimethyl-1H-1-benzosilole is not detailed in the surveyed literature, the general principles derived from related crystalline benzosiloles guide the exploration of its potential solid-state characteristics. nsf.govnih.gov

Future Research Directions and Challenges in 3 Butyl 1,1 Dimethyl 1h 1 Benzosilole Chemistry

Development of Novel and Efficient Synthetic Routes for Benzosiloles

A primary challenge in benzosilole chemistry is the development of synthetic methods that are not only efficient but also tolerant of a wide range of functional groups to allow for molecular diversity. nih.gov Conventional methods often require harsh conditions, such as very low temperatures, which can limit their applicability. semanticscholar.org Research is therefore focused on creating milder and more versatile synthetic protocols.

Recent advancements have seen the emergence of several innovative strategies:

Transition-Metal Catalysis: Catalytic systems involving palladium, rhodium, gold, and ruthenium have been successfully employed for the synthesis of benzosiloles. researchgate.netrsc.org For instance, palladium(0) catalytic systems can facilitate the coupling of ortho-trimethylsilylaryl bromides with internal alkynes. rsc.org Similarly, rhodium complexes have been used for intramolecular trans-bis-silylation reactions to form siloles fused with other rings. researchgate.net Ruthenium catalysts enable the streamlined preparation of 2-substituted benzosiloles through integrated alkyne hydrosilylation and ring-closing metathesis. rsc.org

Cyclization Reactions: Various cyclization strategies are being explored. These include the reductive cyclization of ortho-alkynylarylsilanes, which can proceed more efficiently with π-extended starting materials, offering routes to complex ladder-shaped molecules. rsc.org Gold(I)-catalyzed cyclization of ortho-alkynylaryl(allyl)silanes provides a pathway to 3-allylbenzosiloles. rsc.org

Visible-Light Photoredox Catalysis: This modern technique offers a sustainable and efficient route to benzosilole derivatives under mild conditions. For example, the synthesis of dibenzosiloles from biarylhydrosilanes has been achieved through a visible-light-induced radical silylation process, which demonstrates high functional group tolerance. nih.gov

These novel routes provide access to a wider array of benzosilole derivatives, which is crucial for fine-tuning their properties for specific applications. capes.gov.brrsc.orgbeilstein-journals.org

Table 1: Selected Catalytic Systems for Benzosilole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(0) / Ligand | ortho-trimethylsilylaryl bromide + internal alkyne | Substituted Benzosilole | rsc.org |

| Cationic Ru catalyst | ortho-alkynylarylsilanes | 2-substituted benzosiloles | rsc.org |

| Gold(I) complex | ortho-alkynylaryl(allyl)silanes | 3-allylbenzosiloles | rsc.org |

| Rhodium complex | 3-ethynyl-2-pentamethyldisilanylthiophene derivatives | Thiophene-fused siloles | researchgate.net |

| Visible-light photoredox | Biarylhydrosilanes | Dibenzosiloles | nih.gov |

Advancements in Theoretical Modeling for Predictive Molecular Design of Benzosiloles

Theoretical and computational modeling have become indispensable tools in modern chemistry for predicting molecular structures and properties, thereby guiding experimental work. researchgate.net In the context of benzosiloles, these methods are crucial for designing molecules with desired electronic and optical characteristics for applications in materials science and medicinal chemistry. researchgate.netnih.gov

Key areas of advancement include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate reaction mechanisms and understand the electronic structure of benzosiloles. researchgate.net For example, DFT studies have been instrumental in elucidating the complex mechanism of the nickel-catalyzed asymmetric synthesis of silicon-stereogenic benzosiloles. acs.org Such calculations can predict the stability of intermediates and transition states, providing insights that are difficult to obtain experimentally. acs.orgnih.gov

Machine Learning and AI: Emerging machine learning and artificial intelligence approaches offer powerful new tools for predictive molecular design. nih.govrsc.org These methods can be trained on existing data to predict the properties of novel benzosilole structures, accelerating the discovery of new functional materials. nih.gov For instance, neural networks have been developed to predict the structure and potential environmental risks of organosilicon compounds based on mass spectrometry data. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability and conformational dynamics of benzosilole-containing systems, such as their interaction with biological macromolecules or their organization in materials. nih.govnih.gov This is particularly relevant for assessing the potential of these compounds in drug design and for understanding the behavior of polymer-derived ceramics. nih.govmdpi.com

Table 2: Computational Approaches in Benzosilole Research

| Computational Method | Application Area | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism, Electronic Structure | Elucidation of reaction pathways, stability of intermediates, origins of enantioselectivity. | researchgate.netacs.org |

| Machine Learning / Neural Networks | Structure Prediction, Risk Assessment | Identification of unknown organosilicon oligomers, prediction of PBT potentials. | nih.gov |

| Molecular Dynamics (MD) | Protein-Ligand Interactions, Material Stability | Stability of protein-ligand complexes, conformational changes. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Drug Design | Structure-activity relationship models for designing new inhibitors. | nih.gov |

Further Elucidation of Complex Reaction Mechanisms Involving Benzosiloles

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and optimizing synthetic routes. rsc.orgyoutube.com While significant progress has been made, the mechanisms of many reactions involving benzosiloles are not fully understood and present a continuing challenge for chemists. acs.orgopenaccessgovernment.org

A notable example is the nickel-catalyzed asymmetric synthesis of silicon-stereogenic benzosiloles. Computational studies using DFT have revealed a complex, multi-step mechanism that proceeds through:

Ligand Exchange

Oxidative Addition

Alkene Insertion

Hydrogen-Transfer Coupled Reductive-Demetalation

This detailed study corrected a previously proposed mechanism and discovered a novel hydrogen-transfer coupled reductive-demetalation step, highlighting the power of computational chemistry to uncover intricate reaction pathways. acs.org

Future research will likely focus on:

Investigating Reaction Intermediates: Spectroscopic identification and characterization of transient intermediates in benzosilole-forming reactions.

Kinetics and Isotope Effect Studies: Performing detailed kinetic analyses and isotope labeling experiments to validate proposed mechanisms. nih.gov

Exploring Reaction Dynamics: Using advanced computational techniques to model the complete potential energy surface of reactions, providing a more dynamic picture of the transformation. nih.gov

Unraveling these complex mechanisms will enable chemists to design more selective and efficient catalysts and to predict the outcomes of new reactions with greater accuracy.

Expanding the Scope of Academic Applications in Interdisciplinary Fields Related to Benzosiloles

Materials Science: Benzosiloles and their π-extended derivatives are promising materials for electronics and photonics. nih.govsemanticscholar.org Their high electron-transporting performance has led to applications in Organic Light-Emitting Diodes (OLEDs), semiconductors, and solar cells. researchgate.netsemanticscholar.org Future research will focus on designing and synthesizing novel benzosilole-containing polymers and copolymers with tailored optoelectronic properties and improved stability. semanticscholar.orgwiley-vch.de Silicon-based polymer-derived ceramics (PDCs), such as silicon oxycarbide (SiOC), represent another frontier, with potential applications in energy storage, for example, as anode materials in lithium-ion batteries. mdpi.com

Medicinal Chemistry and Chemical Biology: The incorporation of silicon into biologically active molecules is an emerging strategy in drug discovery. acs.orgnih.govnih.gov Sila-substitution (C/Si exchange) can alter a molecule's physicochemical properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. acs.orgnih.gov While still a nascent area for benzosiloles specifically, their rigid scaffold could be exploited for the design of inhibitors or molecular probes. acs.orgnih.gov Challenges include understanding the metabolism and long-term effects of such organosilicon compounds. acs.org

Catalysis: Organosilicon compounds are not only products of synthesis but can also act as catalysts or be incorporated into catalytic systems. researchgate.net The tunable electronic and steric properties of benzosiloles could be harnessed to design novel ligands for transition-metal catalysis or to develop new organocatalysts.

Table 3: Interdisciplinary Applications and Research Directions for Benzosiloles

| Field | Application | Research Direction | Reference |

|---|---|---|---|

| Materials Science | OLEDs, Semiconductors, Solar Cells | Design of novel π-extended benzosiloles and polymers with enhanced electronic and photophysical properties. | researchgate.netnih.govsemanticscholar.org |

| Anode Materials (Li-ion Batteries) | Development of silicon oxycarbide (SiOC) ceramics derived from benzosilole-containing polymers. | mdpi.com | |

| Medicinal Chemistry | Drug Discovery (e.g., Inhibitors) | Sila-substitution of known drugs with benzosilole scaffolds to improve pharmacological attributes. | acs.orgnih.govnih.gov |

| Bioimaging | Design of fluorescent probes based on the unique photophysical properties of benzosilole derivatives. | acs.org | |

| Catalysis | Ligand Design, Organocatalysis | Use of benzosilole structures as scaffolds for new ligands in catalysis. | researchgate.netwiley-vch.de |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.